molecular formula C13H14N2O3 B13937844 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-methyl-4-oxo-, ethyl ester CAS No. 64399-34-4

4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-methyl-4-oxo-, ethyl ester

Cat. No.: B13937844
CAS No.: 64399-34-4
M. Wt: 246.26 g/mol
InChI Key: VHLUXOYRWOXMSL-UHFFFAOYSA-N
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Description

4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-methyl-4-oxo-, ethyl ester is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its fused ring structure, which includes a pyridine ring fused to a pyrimidine ring The presence of an ethyl ester group at the acetic acid moiety and a methyl group at the 7-position further defines its chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-methyl-4-oxo-, ethyl ester typically involves the condensation of appropriate starting materials followed by cyclization and esterification reactions. One common synthetic route includes the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions to form the intermediate, which then undergoes cyclization to yield the desired pyrido[1,2-a]pyrimidine core. The final step involves esterification to introduce the ethyl ester group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-methyl-4-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as amines or thiols, into the pyrimidine ring .

Scientific Research Applications

4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-methyl-4-oxo-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-methyl-4-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester
  • 7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester
  • 4-Hydroxy-2-quinolones

Uniqueness

4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-methyl-4-oxo-, ethyl ester is unique due to its specific substitution pattern, which includes a methyl group at the 7-position and an ethyl ester group at the acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

64399-34-4

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 2-(7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetate

InChI

InChI=1S/C13H14N2O3/c1-3-18-12(16)6-10-7-14-11-5-4-9(2)8-15(11)13(10)17/h4-5,7-8H,3,6H2,1-2H3

InChI Key

VHLUXOYRWOXMSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C2C=CC(=CN2C1=O)C

Origin of Product

United States

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